

Application Notes and Protocols for the Purification of Recombinant ACE2 Protein

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Compound of Interest

Compound Name: ACE2 protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the purification of recombinant Angiotensin-Converting Enzyme 2 (ACE2), a critical protein in cardiovascular regulation and the primary receptor for SARS-CoV-2. The following sections offer a comprehensive guide to expressing and purifying ACE2 from various systems, ensuring high yield and purity for research and therapeutic development.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a zinc-metalloproteinase that plays a vital role in the renin-angiotensin system (RAS), where it counteracts the activity of angiotensin-converting enzyme (ACE) by converting angiotensin II to the vasodilator angiotensin-(1-7).[1] ACE2 is a type I transmembrane protein expressed in various tissues, including the lungs, heart, kidneys, and intestines. Its ectodomain can be shed, resulting in a soluble, catalytically active form. Due to its role as the cellular entry receptor for SARS-CoV and SARS-CoV-2, recombinant soluble ACE2 has garnered significant interest as a potential therapeutic agent to neutralize the virus and mitigate lung injury.[2]

This document outlines robust methods for the purification of recombinant ACE2, focusing on common expression systems and chromatographic techniques to obtain high-purity protein suitable for structural, functional, and preclinical studies.

Data Presentation: Purification and Binding Affinity of Recombinant ACE2

The following tables summarize quantitative data from representative purification schemes and binding affinity measurements of recombinant ACE2.

Table 1: Summary of Recombinant ACE2 Purification from Different Expression Systems

Expression System	Purification Method(s)	Purity	Yield	Molecular Weight (SDS-PAGE)	Reference
E. coli (truncated hACE2)	Affinity Chromatography (HisTrap HP)	> 95%	75 mg/L	~20 kDa	[3]
HEK293 Cells	Nickel-Affinity and Size-Exclusion Chromatography	> 95%	~80 mg/mL (expressed)	~75 kDa	[4][5]
Sf9 Insect Cells	Anion-Exchange Chromatography (QAE and MonoQ)	High	Not Specified	~70-80 kDa	[6]
Nicotiana benthamiana (plant)	Not Specified	High	Up to 100 µg/g leaf fresh weight	Not Specified	[2]
Murine Mesangial Cells	Ion-Exchange Chromatography (Resource-Q)	5.4-fold purification	Not Specified	~60-70 kDa	[7]

Table 2: Binding Affinity of Recombinant ACE2 Variants to SARS-CoV-2 Spike Protein

ACE2 Variant	Binding Affinity (Kd)	Method	Reference
Truncated hACE2 (E. coli)	15.7 nM	Surface Plasmon Resonance (SPR)	[3]
Monomeric ACE2 (HEK293)	77 nM	Bio-layer Interferometry (BLI)	[8]
Dimeric ACE2-Fc (HEK293)	12-22 nM	Bio-layer Interferometry (BLI)	[8]
Trimeric ACE2-foldon (HEK293)	~60 pM	Bio-layer Interferometry (BLI)	[8]

Experimental Protocols

Detailed methodologies for the key experiments in recombinant ACE2 purification are provided below. These protocols can be adapted based on the specific expression system and protein construct.

Protocol 1: Expression and Purification of His-tagged Recombinant ACE2 from E. coli

This protocol is adapted for a truncated version of human ACE2 (trhACE2) expressed in a prokaryotic system.[3]

1. Expression:

- Transform E. coli BL21 (DE3) cells with the pET28a(+) plasmid containing the truncated ACE2 sequence.
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate the culture at 18°C for 16-20 hours with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

2. Lysis and Clarification:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
- Sonicate the cell suspension on ice to lyse the cells.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble protein fraction.

3. Affinity Chromatography (His-tag):

- Equilibrate a HisTrap HP column (GE Healthcare) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified supernatant onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the bound protein with a linear gradient of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM imidazole).
- Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.

4. Refolding (if necessary):

- Pool the fractions containing the purified protein.
- Perform dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine) to allow for proper protein folding.

Protocol 2: Purification of Recombinant ACE2 from Mammalian Cell Culture (HEK293)

This protocol is suitable for full-length or ectodomain constructs of ACE2 expressed in mammalian cells, often as secreted proteins.[\[4\]](#)[\[8\]](#)

1. Cell Culture and Transfection:

- Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).
- Transfect the cells with an expression vector encoding the ACE2 construct (e.g., with a C-terminal His-tag or Fc-tag).
- After 48-72 hours post-transfection, harvest the cell culture supernatant containing the secreted recombinant ACE2.

2. Affinity Chromatography:

- For His-tagged ACE2:
 - Clarify the supernatant by centrifugation and filtration (0.22 μm).
 - Perform nickel-affinity chromatography as described in Protocol 1, step 3.[4]
- For Fc-tagged ACE2:
 - Equilibrate a Protein A or Protein G affinity column with PBS.
 - Load the clarified supernatant onto the column.
 - Wash the column with PBS to remove unbound proteins.
 - Elute the bound ACE2-Fc fusion protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the fractions with 1 M Tris-HCl, pH 8.5.

3. Size-Exclusion Chromatography (Polishing Step):

- Concentrate the pooled fractions from the affinity step.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., PBS or HEPES-buffered saline).
- Load the concentrated protein onto the column.
- Collect fractions corresponding to the monomeric or desired oligomeric state of the **ACE2 protein**.[\[4\]](#)
- Analyze fractions by SDS-PAGE to confirm purity.

Protocol 3: Anion-Exchange Chromatography for ACE2 Purification

This protocol can be used as an intermediate or polishing step to separate ACE2 from other proteins based on charge.[\[6\]](#)[\[7\]](#)

1. Buffer Preparation:

- Binding Buffer (Buffer A): 25 mM Tris-HCl, pH 8.0, containing 10 μM ZnCl_2 .[\[7\]](#)
- Elution Buffer (Buffer B): 25 mM Tris-HCl, pH 8.0, containing 10 μM ZnCl_2 and 1 M NaCl.

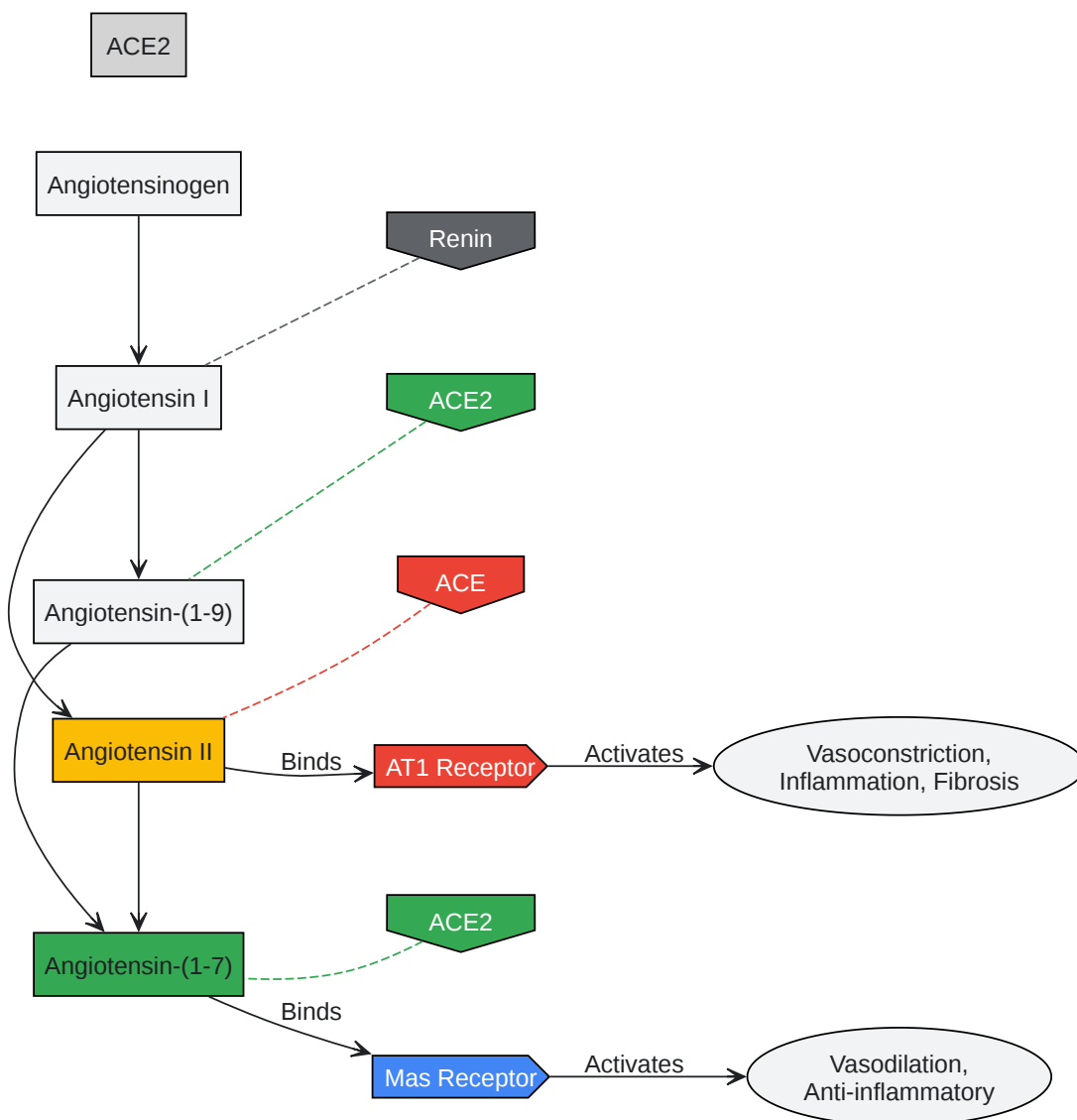
2. Chromatography:

- Equilibrate a strong anion-exchange column (e.g., Resource-Q or MonoQ) with Buffer A.
- Load the protein sample (dialyzed into Buffer A) onto the column.
- Wash the column with Buffer A until the baseline is stable.

- Elute the bound proteins with a linear gradient of NaCl (0-100% Buffer B) over several column volumes.
- Collect fractions and assay for ACE2 activity or analyze by SDS-PAGE. ACE2 activity typically elutes as a distinct peak within the salt gradient.[7]

Visualizations

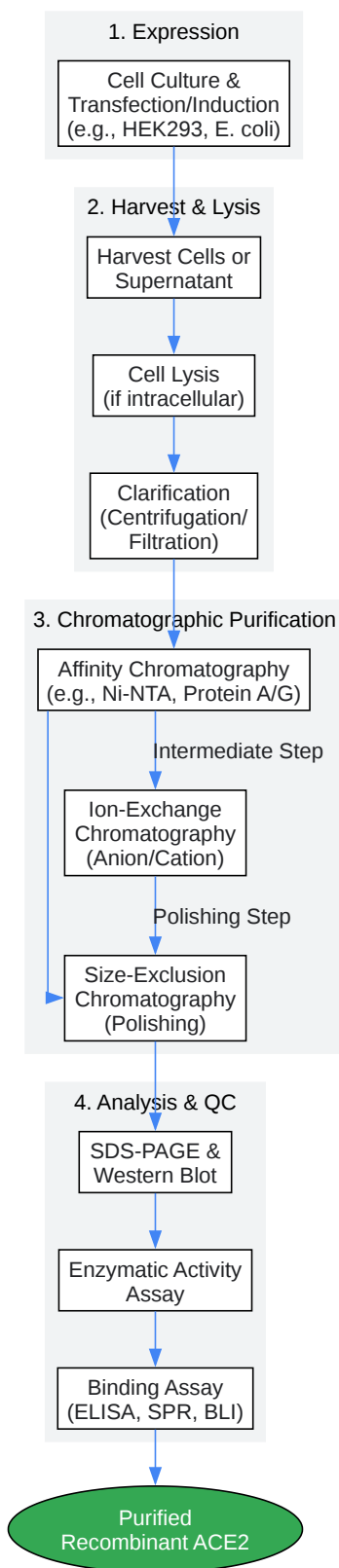
Renin-Angiotensin System (RAS) Signaling Pathway



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Caption: The Renin-Angiotensin System (RAS) showing the dual roles of ACE and ACE2.

Experimental Workflow for Recombinant ACE2 Purification



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Caption: General experimental workflow for recombinant **ACE2 protein** purification.

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